4-[5-(3-bromophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[5-(3-bromophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a synthetic compound belonging to the pyrazoline family Pyrazolines are heterocyclic compounds known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-bromophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves a multi-step process. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-bromophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
4-[5-(3-bromophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its effects on various biological pathways and processes.
Industry: It can be utilized in the development of new materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-[5-(3-bromophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit acetylcholinesterase (AchE) activity, leading to altered nerve pulse transmission . The compound’s effects on oxidative stress and reactive oxygen species (ROS) production also contribute to its biological activities.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Another pyrazoline derivative with similar biological activities.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound used in the synthesis of liquid crystals and polymers.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A triazole derivative with antibacterial activity.
Properties
Molecular Formula |
C20H19BrN2O4 |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
4-[3-(3-bromophenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H19BrN2O4/c1-27-16-7-3-4-13(11-16)17-12-18(14-5-2-6-15(21)10-14)23(22-17)19(24)8-9-20(25)26/h2-7,10-11,18H,8-9,12H2,1H3,(H,25,26) |
InChI Key |
MLPPYZPNBUAUKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)Br)C(=O)CCC(=O)O |
Origin of Product |
United States |
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